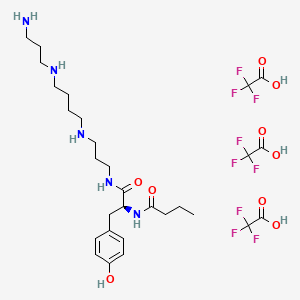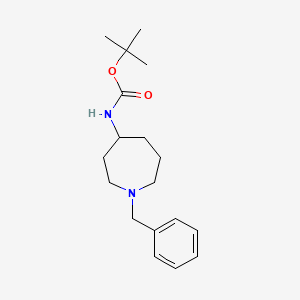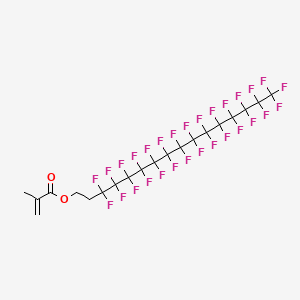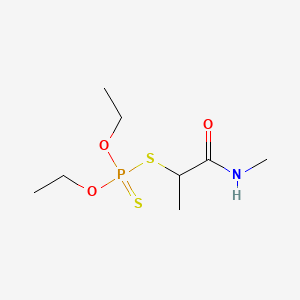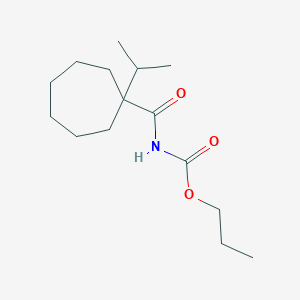
Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate is a chemical compound with a complex structure, characterized by the presence of an ethyl ester, a glycine derivative, and a cycloheptyl group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate typically involves the reaction of glycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 1-(isopropyl)cycloheptyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can be compared with other similar compounds, such as:
Ethyl N-[[1-(methyl)cycloheptyl]carbonyl]glycinate: Differing by the substitution of an isopropyl group with a methyl group.
Ethyl N-[[1-(isopropyl)cyclohexyl]carbonyl]glycinate: Differing by the cycloheptyl group being replaced with a cyclohexyl group.
Propiedades
Número CAS |
56471-39-7 |
|---|---|
Fórmula molecular |
C15H27NO3 |
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
propyl N-(1-propan-2-ylcycloheptanecarbonyl)carbamate |
InChI |
InChI=1S/C15H27NO3/c1-4-11-19-14(18)16-13(17)15(12(2)3)9-7-5-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,17,18) |
Clave InChI |
JEXZWBPMWANTAR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC(=O)C1(CCCCCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

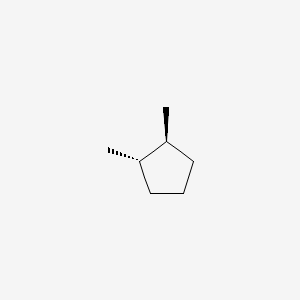
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

